Z-Val-Phe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Z-Val-Phe typically involves the use of solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide is assembled step-by-step on a solid support, which allows for easy purification and high yields . The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions. Industrial production methods may include enzymatic synthesis, which is environmentally benign and atom-economical .
Chemical Reactions Analysis
Z-Val-Phe undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Z-Val-Phe has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex peptides and proteins . In biology, it serves as an inhibitor of calpain I and II, which are involved in various cellular processes . In medicine, it has potential therapeutic applications for diseases such as Alzheimer’s, where γ-secretase inhibition is beneficial . In industry, it is used in the development of peptide-based drugs and biomaterials .
Mechanism of Action
The mechanism of action of Z-Val-Phe involves its inhibition of calpain I and II, which are cysteine proteases involved in cellular signaling and apoptosis . By inhibiting these enzymes, this compound can prevent the breakdown of cellular proteins, thereby exerting its effects. It also inhibits γ-secretase, an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .
Comparison with Similar Compounds
Similar compounds to Z-Val-Phe include other calpain inhibitors such as Val-Leu-CHO and this compound-Ala-CHO . These compounds share similar inhibitory effects on calpain I and II but differ in their chemical structures and specific activities. This compound is unique in its dual role as both a calpain inhibitor and a γ-secretase inhibitor, making it particularly valuable in research and therapeutic applications .
Properties
IUPAC Name |
2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-15(2)19(24-22(28)29-14-17-11-7-4-8-12-17)20(25)23-18(21(26)27)13-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,25)(H,24,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINBRUNUJFZFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.